molecular formula C13H18N2O2S B2374683 Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate CAS No. 1325305-56-3

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Cat. No. B2374683
CAS RN: 1325305-56-3
M. Wt: 266.36
InChI Key: BOULZGDEWPGPHK-UHFFFAOYSA-N
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Description

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate, commonly known as MTCB, is a chemical compound that belongs to the class of carbamothioic acids. It is used for pharmaceutical testing . The molecular formula of MTCB is C13H18N2O2S and it has a molecular weight of 266.36.

Scientific Research Applications

  • Reagent for N-phthaloylation of Amino Acids and Peptides :Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) is described as an efficient reagent for N-phthaloylation of amino acids and amino acid derivatives. The phthaloylation procedure is simple, racemization-free, and provides excellent results with alpha-amino acids, alpha-amino alcohols, dipeptides, alpha-amino carboxamides, and alpha-amino esters (Casimir, Guichard, & Briand, 2002).

  • Synthesis of Unsymmetrical β-Amino Acid Derivatives :The compound has been utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives. This synthesis involves highly stereoselective conjugate addition and deallylation processes (Davies, Fenwick, & Ichihara, 1997).

  • Study of Molecular Conformation and Polymorphism :Investigations into the molecular conformation of related compounds have been conducted. For instance, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a closely related compound, was studied for its polymorphic forms and molecular conformation (Gebreslasie, Jacobsen, & Görbitz, 2011).

  • Metallation Studies and Synthesis of Fluorinated Derivatives :The compound has been used in metallation studies, particularly in the synthesis of difluorinated benzoate derivatives (Thornton & Jarman, 1990).

  • Preparation of Heterocyclic Compounds :The compound has been applied in the preparation of various heterocyclic compounds like benzofuro[3,2-c]isoquinolines and naphtho[1',2':4,5]furo[3,2-c]isoquinolines (Kalugin & Shestopalov, 2011).

  • Rhodium-Catalyzed Asymmetric Hydrogenation :Derivatives of the compound have been synthesized and used as ligands in rhodium-catalyzed asymmetric hydrogenation, showing high enantioselectivity and catalytic activity (Imamoto et al., 2012).

  • Study of Molecular Structures and Interactions :The molecular structure of similar compounds, such as 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate, has been studied, revealing insights into molecular interactions like hydrogen bonding and rotational disorder of certain groups (Abou et al., 2012).

  • Synthesis of α-(11) C-Methyl Amino Acids for Biological Imaging :The compound has been investigated in the radiosynthesis of α-(11) C-methyl amino acids, which are useful for biological imaging studies. This involved optimizing the (11) C-methylation of Schiff-base-activated α-amino acid derivatives (Suzuki et al., 2015).

properties

IUPAC Name

methyl 2-(tert-butylcarbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-13(2,3)15-12(18)14-10-8-6-5-7-9(10)11(16)17-4/h5-8H,1-4H3,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOULZGDEWPGPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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